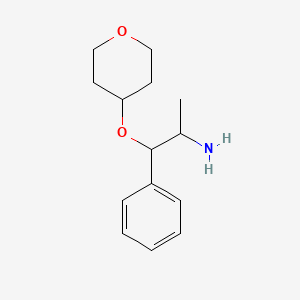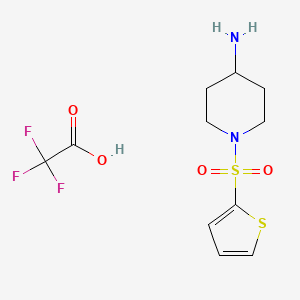![molecular formula C14H17IN2O4 B13478599 Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure.
Méthodes De Préparation
The synthesis of ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves several steps. One approach includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another approach involves a catalytic alkene insertion process, which is highly atom-economical and utilizes samarium diiodide (SmI2) as a catalyst .
Analyse Des Réactions Chimiques
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to introduce new functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Medicinal Chemistry: It serves as a bioisostere for ortho- and meta-substituted benzenes, making it valuable in the design of new pharmaceuticals.
Crop Science: The compound’s unique structure can be utilized in the development of new agrochemicals.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in nucleophilic substitution reactions, which can lead to the formation of new covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentanes (BCPs) and other substituted bicyclo[2.1.1]hexanes . While BCPs are known for their role as saturated bioisosteres of benzenoids, substituted bicyclo[2.1.1]hexanes offer a new chemical space with unique properties. The presence of the iodomethyl and methoxypyrimidinyl groups in this compound further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C14H17IN2O4 |
|---|---|
Poids moléculaire |
404.20 g/mol |
Nom IUPAC |
ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H17IN2O4/c1-3-20-11(18)14-6-13(7-14,8-15)21-10(14)9-4-16-12(19-2)17-5-9/h4-5,10H,3,6-8H2,1-2H3 |
Clé InChI |
QTSAPHIWWYCNHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(OC2C3=CN=C(N=C3)OC)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


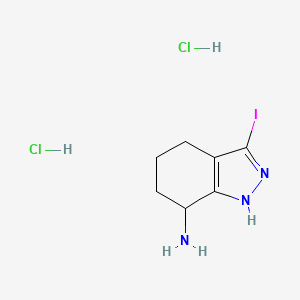
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
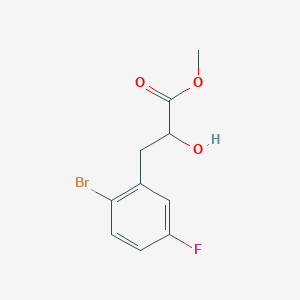

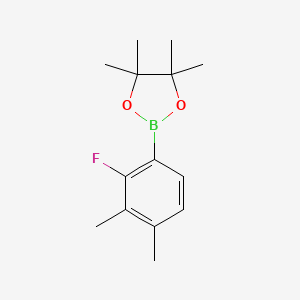
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
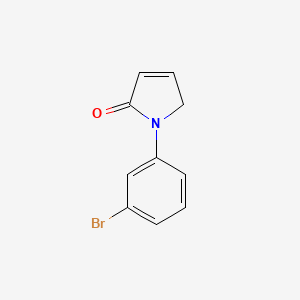
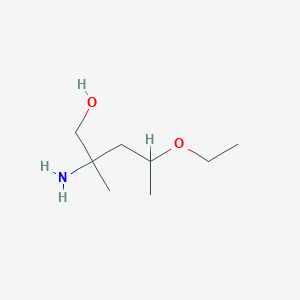
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)

![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
